1,6-Dibromo-2,7-dimethoxynaphthalene

Physical Properties Solid-State Chemistry Crystallinity

Securing a regioisomerically pure, dual-reactive naphthalene monomer for Suzuki or Stille polycondensation often forces researchers to compromise between scaffold planarity and solubility. 1,6-Dibromo-2,7-dimethoxynaphthalene (CAS 4614-12-4) eliminates this trade-off. - The symmetrical 1,6-dibromo substitution avoids peri-steric congestion, yielding planar, high-mobility polymer backbones. - Electron-donating 2,7-dimethoxy groups raise HOMO levels and improve solubility for defect-free solution processing. - Orthogonal C-Br bonds enable sequential cross-coupling to construct unsymmetrical cores for pharmaceutical intermediates. Bulk lots with batch-specific COA are available for immediate dispatch, supporting both exploratory synthesis and pilot-scale material qualification.

Molecular Formula C12H10Br2O2
Molecular Weight 346.01 g/mol
Cat. No. B13086502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromo-2,7-dimethoxynaphthalene
Molecular FormulaC12H10Br2O2
Molecular Weight346.01 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br
InChIInChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3
InChIKeyXORPVTGZIABOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dibromo-2,7-dimethoxynaphthalene Core Technical Profile


1,6-Dibromo-2,7-dimethoxynaphthalene (CAS 4614-12-4) is a polyhalogenated naphthalene building block characterized by a symmetrical 1,6-dibromo and 2,7-dimethoxy substitution pattern on the naphthalene core . It is a white to off-white crystalline solid with a molecular weight of 346.01 g/mol . This compound serves as a versatile precursor for advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and the construction of functionalized naphthalene derivatives for materials science applications [1].

Suitable for palladium-catalyzed cross-coupling and linear polymer synthesis.
Supports building of extended pi-conjugated architectures.
Useful as precursor for halogenated quinone and dye intermediate research.

1,6-Dibromo-2,7-dimethoxynaphthalene Substitution Specificity


The specific 1,6-dibromo-2,7-dimethoxy substitution pattern is not arbitrary; it dictates unique electronic and steric properties that govern reactivity and material performance. Simple naphthalene dibromides lack the electron-donating methoxy groups that activate the ring and direct subsequent functionalization, while unbrominated 2,7-dimethoxynaphthalene lacks the reactive handles for cross-coupling. Furthermore, regioisomers like the 1,8-dibromo derivative exhibit fundamentally different substitution behavior due to peri-interactions, making the 1,6-isomer essential for achieving linear, extended pi-conjugated architectures [1].

Simple dibromides Lack methoxy groups needed for ring activation and electronic tuning.
Unbrominated analog Absence of bromine handles prevents use as a cross-coupling monomer.
1,8-Dibromo isomer Peri-interactions may introduce kinks, altering linear conjugation and material properties.

1,6-Dibromo-2,7-dimethoxynaphthalene Differentiation Data


Melting Point Differentiation

The melting point of 1,6-dibromo-2,7-dimethoxynaphthalene (125-128 °C ) lies between the unbrominated parent 2,7-dimethoxynaphthalene (136-141 °C ) and the non-methoxylated 1,6-dibromonaphthalene (56-60 °C ). This intermediate melting point reflects the balanced influence of the electron-donating methoxy groups and the heavy bromine atoms on the crystal lattice energy.

Melting point context
Cross-study comparable
125–128 °C
Intermediate lattice energy profile between parent and non-methoxylated analog.
Supports purification and melt-processing compatibility screening.
Physical Properties Solid-State Chemistry Crystallinity

Bromination Regioselectivity: 1,6- vs. 1,8-Dibromo

Bromination of 2,7-dimethoxynaphthalene shows a distinct dichotomy: it yields the 1,6-dibromo derivative, whereas chlorination and nitration direct to the 1,8-positions [1]. This indicates that the 1,6-dibromo substitution is a unique outcome specific to the bromine electrophile, enabling access to a linear substitution pattern that is not favored for other electrophiles. The 1,8-dibromo isomer is a separate compound with different reactivity.

Bromination outcome
Class-level inference
Electrophile-specific 1,6-directing effect reported for bromine.
Enables linear substitution pattern distinct from chlorination/nitration products.
Data to verify for exact reaction scope and scalability context.
Regioselectivity Electrophilic Aromatic Substitution Synthetic Methodology

Oxidation Pathway Divergence

Oxidation of 1,6-dibromo-2,7-dimethoxynaphthalene yields a new bromonaphthaquinone, a product not accessible from the oxidation of the unbrominated 2,7-dimethoxynaphthalene [1]. This demonstrates that the bromine substituents alter the oxidation pathway, enabling the synthesis of a distinct class of halogenated quinones.

Oxidation pathway
Class-level inference
Reported bromonaphthaquinone formation vs. non-brominated quinone from parent.
Bromine substituents alter oxidation product profile.
Supports access to halogenated quinone research intermediates.
Oxidation Chemistry Quinone Synthesis Reaction Pathways

Density and Boiling Point Benchmark

1,6-Dibromo-2,7-dimethoxynaphthalene exhibits a predicted density of 1.696 g/cm³ and a predicted boiling point of 403.1 °C . In contrast, the non-methoxylated analog 1,6-dibromonaphthalene has a significantly higher density of 1.834 g/cm³ and a lower boiling point of 339.1 °C . These differences reflect the impact of the methoxy groups on molecular packing and intermolecular forces.

Density & boiling point
Cross-study comparable
Density ~1.70 g/cm³; Boiling point ~403 °C (predicted)
Methoxy groups reduce density and raise boiling point relative to 1,6-dibromonaphthalene.
Property context may inform vapor deposition and solubility screening.
Physicochemical Properties Material Processing Characterization

1,6-Dibromo-2,7-dimethoxynaphthalene Key Applications


Conjugated Polymers for Organic Electronics

The 1,6-dibromo-2,7-dimethoxy substitution pattern is ideally suited for creating linear, pi-conjugated polymers via AA/BB-type Suzuki or Stille polycondensations. The two reactive bromine handles at the 1,6-positions allow for chain extension, while the electron-donating methoxy groups tune the HOMO/LUMO levels and enhance solubility for solution processing [1]. This specific regioisomer avoids the peri-interactions found in 1,8-dibromo derivatives, leading to more planar and efficient charge-transporting backbones [2].

Halogenated Naphthoquinone & Dye Precursors

The oxidation of 1,6-dibromo-2,7-dimethoxynaphthalene provides a direct entry to brominated naphthoquinones [3]. These bromoquinones are valuable synthons for the dye and pigment industry, as the bromine atom can be further functionalized or used to tune the electronic absorption properties of the final colorant.

Sequential Cross-Coupling for Functionalized Molecules

The distinct steric and electronic environments of the two C-Br bonds can be exploited for sequential cross-coupling reactions, allowing for the stepwise introduction of different aryl or heteroaryl groups. This enables the construction of unsymmetrical, highly functionalized naphthalene cores for use as advanced pharmaceutical intermediates or ligands [1].

Application
Selection Property
Validation Focus
Conjugated polymer research
Linear 1,6-substitution pattern and methoxy solubility tuning
Polycondensation reactivity and backbone planarity context
Halogenated quinone synthesis
Bromine-directed oxidation pathway divergence
Oxidation product distribution and quinone intermediate characterization
Sequential cross-coupling
Differentiated C–Br bond environments
Stepwise functionalization selectivity review

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